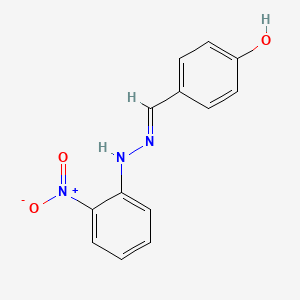![molecular formula C20H17N3O2S B1191301 (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1191301.png)
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one: is a complex organic compound featuring a unique structure that combines a methoxyphenyl group, an indole moiety, and a sulfanylideneimidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules with desired properties.
Biology: In biological research, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety, for example, is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s overall structure may allow it to fit into specific binding sites, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Cresol: A methylphenol with similar aromatic properties.
Uniqueness: What sets (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both an indole and a sulfanylideneimidazolidinone moiety is particularly noteworthy, as it offers a range of interactions not seen in simpler compounds.
Eigenschaften
Molekularformel |
C20H17N3O2S |
|---|---|
Molekulargewicht |
363.4g/mol |
IUPAC-Name |
4-hydroxy-3-(4-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C20H17N3O2S/c1-12-16(15-5-3-4-6-17(15)21-12)11-18-19(24)23(20(26)22-18)13-7-9-14(25-2)10-8-13/h3-11,24H,1-2H3,(H,22,26)/b16-11+ |
InChI-Schlüssel |
SHNCKRPWPSTCCA-LFIBNONCSA-N |
SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(methoxymethyl)-6-methyl-2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}nicotinonitrile](/img/structure/B1191221.png)

![N-[(E)-(3-Ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]-3-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]butanamide](/img/new.no-structure.jpg)
![3-[(3-chloro-4-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1191229.png)
![3-Ethoxy-4-hydroxybenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1191233.png)
![2-[(2-methoxyphenyl)amino]-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B1191236.png)
![N'-(2-hydroxy-3-methoxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1191239.png)
![N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B1191240.png)

